2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile
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Overview
Description
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile is a chemical compound with the molecular formula C13H9ClFN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diazinane ring, a fluorobenzonitrile group, and a chloro-methyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile typically involves the reaction of 6-chloro-3-methyluracil with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: A precursor in the synthesis of the compound.
4-Fluorobenzonitrile: Another precursor used in the synthesis.
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile: A structurally similar compound without the fluorine substituent.
Uniqueness
2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile is unique due to the presence of both the fluorobenzonitrile and diazinane moieties, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H11ClFN3O2 |
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Molecular Weight |
295.69 g/mol |
IUPAC Name |
2-[(6-chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C13H11ClFN3O2/c1-17-12(19)5-11(14)18(13(17)20)7-9-4-10(15)3-2-8(9)6-16/h2-4,11H,5,7H2,1H3 |
InChI Key |
BYYSZJUCEDHWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl |
Origin of Product |
United States |
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